molecular formula C12H18N2O B2391754 3-Piperidinemethanol, 1-(4-aminophenyl)- CAS No. 211247-50-6

3-Piperidinemethanol, 1-(4-aminophenyl)-

Cat. No. B2391754
M. Wt: 206.289
InChI Key: ZPGVLDQXMSGLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Piperidinemethanol, 1-(4-aminophenyl)-”, also known as 4-AP, is an organic compound with the molecular formula C12H18N2O. It has a molecular weight of 206.29 .


Synthesis Analysis

The synthesis of “3-Piperidinemethanol, 1-(4-aminophenyl)-” involves a reaction with ammonium chloride and zinc in ethanol at 0 - 20℃ for 3 hours . The starting material is “(l- (4-nitrophenyl)piperidin-3-yl)methanol” (2.95 g, 1.0 eq), and after the reaction, the mixture is filtered through a Celite bed to obtain the crude product .


Molecular Structure Analysis

The InChI code for “3-Piperidinemethanol, 1-(4-aminophenyl)-” is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Piperidinemethanol, 1-(4-aminophenyl)-” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 1.37 mg/ml .

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

[1-(4-aminophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVLDQXMSGLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-piperidinemethanol

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